Farnesyl monophosphate
Übersicht
Beschreibung
Farnesyl monophosphate, also known as farnesyl pyrophosphate (FPP) or farnesyl diphosphate (FDP), is an intermediate in the biosynthesis of terpenes and terpenoids such as sterols and carotenoids . It is also used in the synthesis of CoQ (part of the electron transport chain), as well as dehydrodolichol diphosphate (a precursor of dolichol, which transports proteins to the ER lumen for N-glycosylation) .
Synthesis Analysis
Farnesyl pyrophosphate synthase (a prenyl transferase) catalyzes sequential condensation reactions of dimethylallyl pyrophosphate with 2 units of 3-isopentenyl pyrophosphate to form farnesyl pyrophosphate . A sensitive and selective high-performance liquid chromatography tandem triple quadrupole mass spectrometry (LC-QQQ-MS) method for FPP in human plasma has been developed .
Molecular Structure Analysis
The molecular formula of Farnesyl monophosphate is C15H27O4P . The IUPAC name is [(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl] dihydrogen phosphate . The molecular weight is 302.35 g/mol .
Chemical Reactions Analysis
Farnesyl pyrophosphate, a metabolic intermediate of the cholesterol synthesis pathway, functions as a novel danger signal to trigger acute cell necrosis, and collaborates with activation of the cation channel TRPM2 to play an important role in brain ischemic injury .
Physical And Chemical Properties Analysis
Farnesyl monophosphate is a metabolite or derivative . The physico-chemical properties of Farnesyl monophosphate are available for small molecules and natural products (not peptides). Properties were generated using the CDK toolkit .
Wissenschaftliche Forschungsanwendungen
Enzymatic Phosphorylation and Kinase Activity
Farnesyl monophosphate plays a crucial role in the mevalonate pathway, particularly in enzymatic phosphorylation processes in rat liver microsomes. Research by Bentinger et al. (1998) highlights the synthesis of farnesyl monophosphate in rat liver through specific kinase activity, demonstrating its significance in metabolic pathways (Bentinger et al., 1998).
Inhibition of Farnesyltransferase
Farnesyl monophosphate has been studied as a potential inhibitor of farnesyltransferase, a target for anticancer drug development. Clark et al. (2007) explored farnesyl monophosphate prodrugs, demonstrating their potency in inhibiting farnesyltransferase and impacting the cell cycle in specific cell lines, indicating potential therapeutic applications in oncology (Clark et al., 2007).
Interaction with Cell Surface and Nuclear Receptors
The interaction of farnesyl phosphates with cell surface and nuclear receptors was studied by Liliom et al. (2006). They found that farnesyl phosphate and diphosphate antagonized lysophosphatidic acid-elicited intracellular Ca2+-mobilization, suggesting potential roles as modulators of specific receptors, which might have implications in various biological processes (Liliom et al., 2006).
Allosteric Inhibition of Farnesyl Pyrophosphate Synthase
Research on the allosteric inhibition of human farnesyl pyrophosphate synthase (hFPPS) has identified farnesyl monophosphate as a critical player. Park et al. (2017) and Marzinzik et al. (2015) explored new chemical classes of allosteric FPPS inhibitors, including farnesyl monophosphate analogs, for therapeutic applications beyond bone diseases, potentially in oncology and anti-infective drug development (Park et al., 2017), (Marzinzik et al., 2015).
Biosynthesis and Utilization in Organisms
The utilization of farnesol for sterol and sesquiterpene biosynthesis in Nicotiana tabacum cell cultures involves its conversion to farnesyl pyrophosphate. Thai et al. (1999) demonstrated that farnesol is incorporated into sterols via farnesyl pyrophosphate, showing its significance in the biosynthetic pathways of plant cells (Thai et al., 1999).
Wirkmechanismus
Phosphonates and bisphosphonates have proven their pharmacological utility as inhibitors of enzymes that metabolize phosphate and pyrophosphate substrates. The blockbuster class of drugs nitrogen-containing bisphosphonates represent one of the best-known examples. Widely used to treat bone-resorption disorders, these drugs work by inhibiting the enzyme farnesyl pyrophosphate synthase .
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
Zukünftige Richtungen
Farnesyltransferase inhibitors exhibit encouraging signs of clinical activity in patients with advanced hematologic malignancies. New settings in which single-agent FTI therapy should ideally be investigated include previously untreated disease and minimal residual disease . The biomedical importance of the FOH and GGOH salvage pathway, stressing its biomedical importance .
Eigenschaften
IUPAC Name |
[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27O4P/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-19-20(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H2,16,17,18)/b14-9-,15-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEWCKXBHSDCCT-FBXUGWQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C\COP(=O)(O)O)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15416-91-8 | |
Record name | Farnesyl monophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015416918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.